Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Overview
Description
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic precursor, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.1.1]hexane: Another member of the azabicyclo family with similar structural features but different functional groups.
2-azabicyclo[2.1.1]hexane-1-carboxylate: A related compound with a carboxylate group at a different position, leading to distinct chemical properties .
Uniqueness
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGBNGGBCTYHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1NC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824260-58-3 | |
Record name | methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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